molecular formula C6H8N2O B1390156 2,4-Dimethylpyrimidin-5-ol CAS No. 412003-95-3

2,4-Dimethylpyrimidin-5-ol

Cat. No. B1390156
M. Wt: 124.14 g/mol
InChI Key: NJRAXBYJSOFRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09416109B2

Procedure details

To a 22-Liter round bottomed flask was charged potassium tert-butoxide (1200 g, 11 mol, 3.5 equiv.) and 1-butanol (2700 mL). The mixture was stirred for 40 mins and then 1-decanethiol (1300 mL, 6.1 mol, 2.0 equiv.) was added. To the resulting slurry was added portionwise, 5-methoxy-2,6-dimethylpyrimidin-1-ium chloride (17, 532 g, 3.05 mol, 1.0 equiv.), using a minimal amount of 1-butanol for rinses as needed. The mixture was heated to 105-110° C. and stirred for 24 hours at this temperature. The mixture was cooled to room temperature and aqueous hydrochloric acid solution (6 N, 2000 mL) was added slowly, maintaining the internal temperature below 35° C. Heptane (2700 mL) was added and the mixture stirred for 10 mins. Stirring was halted and the phases were separated. The upper organic phase was backwashed with additional 6 N HCl solution (1000 mL). The aqueous phases were combined and neutralized by addition of aqueous sodium hydroxide solution (50% w/w, 789 mL) to pH=7-8, then extracted with 2-methyltetrahydrofuran (2×3000 mL) The 2-methyltetrahydrofuran was removed by vacuum distillation and replaced with heptane (3000 mL). The mixture was concentrated to near dryness and heptane (1300 mL was added). The resulting slurry was filtered and the wet cake was washed with heptane (3×400 mL). The cake was dried under vacuum with a nitrogen sweep to afford 2,4-dimethylpyrimidin-5-ol (18, 281 g, 74% yield) as an off-white solid.
Quantity
1200 g
Type
reactant
Reaction Step One
Quantity
2700 mL
Type
solvent
Reaction Step One
Quantity
1300 mL
Type
reactant
Reaction Step Two
Name
5-methoxy-2,6-dimethylpyrimidin-1-ium chloride
Quantity
532 g
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
reactant
Reaction Step Four
Quantity
2700 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].C(S)CCCCCCCCC.[Cl-].C[O:20][C:21]1[CH:22]=[N:23][C:24]([CH3:28])=[NH+:25][C:26]=1[CH3:27].Cl>CCCCCCC.C(O)CCC>[CH3:28][C:24]1[N:25]=[C:26]([CH3:27])[C:21]([OH:20])=[CH:22][N:23]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1200 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2700 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
1300 mL
Type
reactant
Smiles
C(CCCCCCCCC)S
Step Three
Name
5-methoxy-2,6-dimethylpyrimidin-1-ium chloride
Quantity
532 g
Type
reactant
Smiles
[Cl-].COC=1C=NC(=[NH+]C1C)C
Step Four
Name
Quantity
2000 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2700 mL
Type
solvent
Smiles
CCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
107.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the resulting slurry was added portionwise
STIRRING
Type
STIRRING
Details
stirred for 24 hours at this temperature
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the internal temperature below 35° C
STIRRING
Type
STIRRING
Details
the mixture stirred for 10 mins
Duration
10 min
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
the phases were separated
ADDITION
Type
ADDITION
Details
neutralized by addition of aqueous sodium hydroxide solution (50% w/w, 789 mL) to pH=7-8
EXTRACTION
Type
EXTRACTION
Details
extracted with 2-methyltetrahydrofuran (2×3000 mL) The 2-methyltetrahydrofuran
CUSTOM
Type
CUSTOM
Details
was removed by vacuum distillation
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the wet cake was washed with heptane (3×400 mL)
CUSTOM
Type
CUSTOM
Details
The cake was dried under vacuum with a nitrogen sweep

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CC1=NC=C(C(=N1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 281 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.